molecular formula C14H10ClNO3S B061400 4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate CAS No. 175135-38-3

4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate

Cat. No.: B061400
CAS No.: 175135-38-3
M. Wt: 307.8 g/mol
InChI Key: FLIVICHXTJBXLR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 4-(cyanomethyl)phenol as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-chlorobenzenesulfonyl chloride is added dropwise to a solution of 4-(cyanomethyl)phenol in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted products.

    Reduction: The cyanomethyl group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The cyanomethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.

Scientific Research Applications

4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate can be compared with similar compounds such as:

Biological Activity

4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate, with the CAS number 175135-38-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyanomethyl group attached to a phenyl ring, which is further substituted by a sulfonate group and a chlorobenzene moiety. This structural arrangement suggests potential interactions with various biological targets due to the presence of electron-withdrawing groups that can influence reactivity and binding affinity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, chloroacetamides with halogenated phenyl rings demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of the sulfonate group in this compound may enhance its lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.

Enzyme Inhibition

Research has shown that sulfonate derivatives can act as inhibitors for various enzymes. For example, similar compounds have been investigated for their ability to inhibit protein kinases, which are crucial in cancer progression . The mechanism likely involves binding to the active site of the enzyme, altering its conformation and thereby inhibiting its activity.

The proposed mechanism of action for this compound involves:

  • Binding Affinity : The sulfonate group may enhance interaction with biological targets by forming ionic bonds or hydrogen bonds.
  • Enzyme Interaction : By mimicking substrate structures, it can competitively inhibit enzyme activity.
  • Cellular Uptake : The cyanomethyl group may facilitate cellular uptake through passive diffusion or active transport mechanisms.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonate compounds against E. coli and C. albicans. Results indicated that compounds with similar structural features to this compound showed promising results, particularly against Gram-positive strains due to their ability to disrupt bacterial cell membranes .

Table of Biological Activities

CompoundActivity TypeTarget Organism/EnzymeReference
4-(Cyanomethyl)phenylAntimicrobialStaphylococcus aureus
4-(Cyanomethyl)phenylProtein Kinase InhibitorVarious cancer cell lines
Chloroacetamide DerivativesAntifungalCandida albicans

Properties

IUPAC Name

[4-(cyanomethyl)phenyl] 4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3S/c15-12-3-7-14(8-4-12)20(17,18)19-13-5-1-11(2-6-13)9-10-16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIVICHXTJBXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379156
Record name 4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-38-3
Record name 4-(Cyanomethyl)phenyl 4-chlorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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